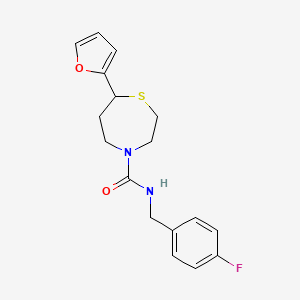
N-(4-fluorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide is a chemical compound that belongs to the class of thiazepanes. It has been studied for its potential use in scientific research, particularly in the field of neuroscience.
作用機序
The mechanism of action of N-(4-fluorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide is not completely understood. However, it is believed to modulate the activity of several neurotransmitter systems, including the serotonin, dopamine, and glutamate systems. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to modulate the activity of glutamate receptors, which may contribute to its potential use in treating neurological disorders.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide has been shown to have several biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to modulate the activity of glutamate receptors, which may contribute to its potential use in treating neurological disorders. Additionally, it has been found to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
N-(4-fluorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized, and it has been found to have reliable and reproducible effects in animal models. However, there are also limitations to its use in lab experiments. It has a relatively short half-life, which may limit its effectiveness in certain experiments. Additionally, its mechanism of action is not completely understood, which may limit its potential use in certain experiments.
将来の方向性
There are several future directions for the study of N-(4-fluorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide. One potential direction is the further investigation of its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is the investigation of its potential use in treating other psychiatric disorders such as schizophrenia and bipolar disorder. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations to its use.
合成法
The synthesis of N-(4-fluorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide involves a multi-step process that starts with the reaction of 4-fluorobenzylamine with furfural in the presence of acetic acid. The resulting product is then reacted with thiourea and formaldehyde to yield the desired thiazepane product. The synthesis method has been reported in several scientific journals, and it has been found to be a reliable and efficient method for producing N-(4-fluorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide.
科学的研究の応用
N-(4-fluorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have anxiolytic and antidepressant effects, and it has been shown to modulate the activity of several neurotransmitter systems, including the serotonin, dopamine, and glutamate systems. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c18-14-5-3-13(4-6-14)12-19-17(21)20-8-7-16(23-11-9-20)15-2-1-10-22-15/h1-6,10,16H,7-9,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUHYVZMMXIZEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


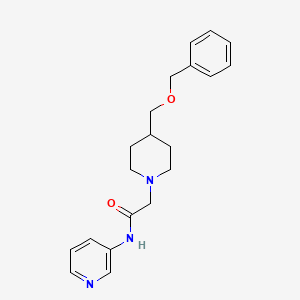
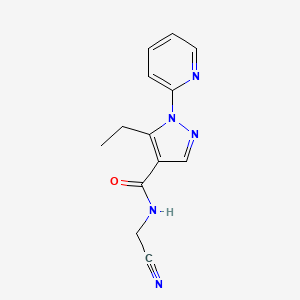
![3-(2-Chlorophenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2907103.png)
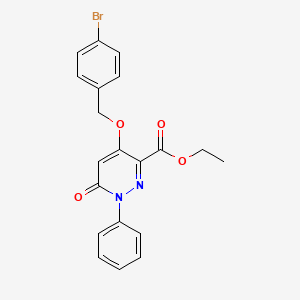
![Ethyl 2-[[(Z)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2907106.png)
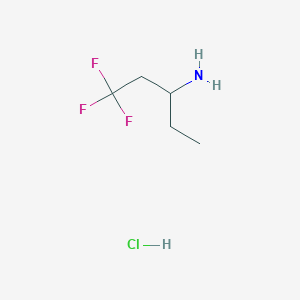
![3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2907109.png)
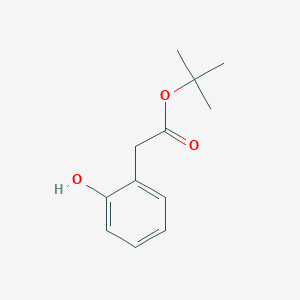
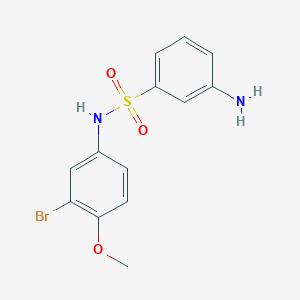
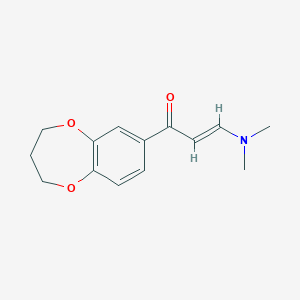

![1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-morpholin-4-ylethyl)purine-2,6-dione](/img/structure/B2907118.png)
![2-Chloro-N-[(2-ethylphenyl)methyl]-N-[(2S)-2-hydroxypropyl]acetamide](/img/structure/B2907119.png)